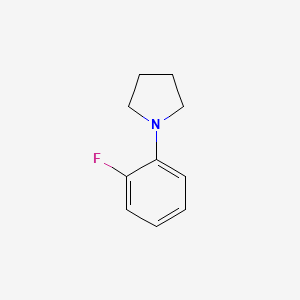

1-(2-fluorophenyl)Pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

1-(2-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

VPAGOQYPOVMZAI-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC=CC=C2F |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Fluorophenyl Pyrrolidine Scaffolds

Direct N-Arylation Approaches for Pyrrolidine (B122466) Ring Systems

Direct N-arylation methods involve the formation of a carbon-nitrogen bond between a pre-existing pyrrolidine ring and a 2-fluorophenyl source. These are among the most convergent and widely used strategies for preparing N-aryl heterocycles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of 1-(2-fluorophenyl)pyrrolidine, this would involve the reaction of pyrrolidine with a 2-fluoroaryl halide, such as 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov The choice of ligand is crucial for the reaction's efficiency and can range from bulky, electron-rich phosphines to N-heterocyclic carbenes.

A representative, albeit generalized, reaction scheme is presented below:

Reactants: Pyrrolidine, 1-Bromo-2-fluorobenzene

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Ligand: A suitable phosphine ligand (e.g., BINAP, XPhos)

Base: A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, Cesium carbonate)

Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Temperature: Typically elevated temperatures (80-120 °C)

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for N-arylation. wikipedia.orgbyjus.com Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that utilize copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.orgthermofisher.com The synthesis of this compound via an Ullmann-type reaction would involve coupling pyrrolidine with a 2-fluoroaryl halide, typically an iodide or bromide, in the presence of a copper catalyst and a base.

Table 1: Comparison of Transition Metal-Catalyzed N-Arylation Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium-based | Copper-based |

| Reaction Conditions | Generally milder | Traditionally harsh, modern variations are milder |

| Substrate Scope | Broad, high functional group tolerance | Can be more limited, but improving with new ligands |

| Ligands | Bulky, electron-rich phosphines, N-heterocyclic carbenes | Diamines, amino acids, phenanthrolines |

Nucleophilic Aromatic Substitution with Fluorinated Precursors

Nucleophilic aromatic substitution (SₙAr) is a viable pathway for the synthesis of this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the case of a 2-fluorophenyl moiety, the fluorine atom itself can act as a leaving group, especially when there are other activating groups on the ring. A more common SₙAr approach would involve the reaction of pyrrolidine with a more activated substrate like 1,2-difluorobenzene. In this scenario, one of the fluorine atoms is displaced by the nucleophilic pyrrolidine. The reaction is typically promoted by a base and may require elevated temperatures. researchgate.net

A plausible reaction is as follows:

Reactants: Pyrrolidine, 1,2-Difluorobenzene

Base: A suitable base to deprotonate pyrrolidine or trap the HF byproduct (e.g., Potassium carbonate, Triethylamine)

Solvent: A polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF))

Temperature: Elevated temperatures are often necessary to drive the reaction to completion.

The regioselectivity of this reaction is a key consideration, as substitution at either of the fluorine-bearing carbons is possible.

Cyclization Reactions for Pyrrolidine Ring Formation

An alternative to direct N-arylation is the construction of the pyrrolidine ring onto a pre-existing N-(2-fluorophenyl) fragment. These methods involve forming one or more of the C-C or C-N bonds of the pyrrolidine ring through cyclization.

Intramolecular Cyclization Pathways to Form the Pyrrolidine Core

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures. For the synthesis of this compound, this would typically involve an N-(2-fluorophenyl) substituted precursor containing a four-carbon chain with a suitable leaving group at the terminal position. For example, the intramolecular nucleophilic substitution of N-(2-fluorophenyl)-4-halobutylamine could yield the desired product. mdpi.comnih.gov This reaction is often promoted by a base to facilitate the intramolecular cyclization.

Another approach involves the reductive amination of a 1,4-dicarbonyl compound with 2-fluoroaniline, followed by cyclization. mdpi.com

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

1,3-Dipolar cycloaddition reactions are highly efficient for constructing five-membered heterocyclic rings, including pyrrolidines. mdpi.commdpi.com This method typically involves the reaction of an azomethine ylide with a dipolarophile (an alkene or alkyne). nih.govresearchgate.net To synthesize a this compound derivative using this approach, one could react an azomethine ylide precursor with a dipolarophile containing a 2-fluorophenyl substituent. nih.gov

While this method is powerful for generating substituted pyrrolidines, its application for the direct synthesis of the unsubstituted this compound is less direct but could be achieved through subsequent functional group manipulations of the cycloadduct.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral pyrrolidine derivatives is of great importance in drug discovery. mdpi.comnih.gov Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer. These methods can be applied to both the direct N-arylation and the cyclization strategies.

For instance, in transition metal-catalyzed N-arylation, chiral ligands can be used to induce asymmetry. Similarly, in cyclization reactions, chiral starting materials or chiral catalysts can be employed to control the stereochemical outcome. researchgate.netnih.gov The reduction of substituted pyrroles can also be a route to stereoselectively form pyrrolidine derivatives. researchgate.netnih.gov

While specific examples for the stereoselective synthesis of this compound are not readily found in the literature, the general principles of asymmetric synthesis are applicable. For example, the use of chiral auxiliaries or catalysts in any of the aforementioned synthetic routes could potentially lead to enantioenriched this compound derivatives.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-fluorobenzene |

| 1-Chloro-2-fluorobenzene |

| 1,2-Difluorobenzene |

| 2-Fluoroaniline |

| BINAP |

| N-(2-fluorophenyl)-4-halobutylamine |

| Palladium(II) acetate |

| Pyrrolidine |

| Tris(dibenzylideneacetone)dipalladium(0) |

Asymmetric Catalysis in Fluorophenyl Pyrrolidine Synthesis

Asymmetric catalysis offers a powerful and versatile method for constructing chiral pyrrolidine rings from simple, achiral precursors. These methods establish the desired stereochemistry with high enantioselectivity through the use of a chiral catalyst. Once the chiral pyrrolidine core is synthesized, the 2-fluorophenyl moiety is typically introduced via a separate N-arylation reaction.

Key catalytic strategies include:

Asymmetric [3+2] Cycloadditions: This is one of the most efficient methods for constructing the five-membered pyrrolidine ring. It involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex. The catalyst, typically composed of a metal salt (e.g., Cu(I) or Ag(I)) and a chiral ligand (e.g., a phosphine or a diamine), creates a chiral environment that directs the cycloaddition to favor one enantiomer of the product. The resulting pyrrolidine can then be N-arylated.

Organocatalytic Cascade Reactions: Chiral organocatalysis, a Nobel Prize-winning field, provides a metal-free alternative for synthesizing chiral pyrrolidines. nih.gov Proline and its derivatives are often used as catalysts. mdpi.com A common approach is the asymmetric Michael addition of an aldehyde or ketone to a nitroalkene, which generates a chiral intermediate. whiterose.ac.uk This intermediate can then undergo a subsequent intramolecular cyclization and reduction in a cascade sequence to form a highly functionalized and substituted chiral pyrrolidine. The enantiomeric excess of these reactions is often very high, dictated by the chiral catalyst.

Asymmetric Lithiation and Alkylation: The enantioselective deprotonation of an N-protected pyrrolidine (such as N-Boc-pyrrolidine) using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand, most notably (-)-sparteine, can generate a configurationally stable lithiated intermediate. nih.gov This chiral nucleophile can then react with various electrophiles to produce a range of C2-substituted chiral pyrrolidines with good selectivity. nih.gov

Table 1: Examples of Asymmetric Catalysis for Chiral Pyrrolidine Core Synthesis

| Catalytic Method | Catalyst/Ligand | Substrates | Typical Yield | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cu(OAc)₂ / Chiral Bisphosphine | Azomethine ylide + Alkene | 70-95% | >90% |

| Organocatalytic Michael Addition | (S)-Proline derivative | Aldehyde + Nitroalkene | 80-99% | 95-99% |

| Asymmetric Lithiation | s-BuLi / (-)-Sparteine | N-Boc-pyrrolidine + Electrophile | 60-85% | >90% |

Following the creation of the chiral pyrrolidine ring and any necessary deprotection steps, the final N-arylation is performed. Transition metal-catalyzed cross-coupling reactions are standard for this transformation. The Buchwald-Hartwig amination (using a palladium catalyst) and the Ullmann condensation (using a copper catalyst) are the most common methods to form the C-N bond between the pyrrolidine nitrogen and the 2-fluorophenyl ring, typically starting from 1-bromo-2-fluorobenzene or 1-fluoro-2-iodobenzene. mdpi.comnih.gov

Chiral Pool Approaches Utilizing Pyrrolidine Precursors

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.org This strategy is highly effective as the inherent stereochemistry of the starting material is transferred to the final product, avoiding the need for asymmetric catalysis or chiral resolution.

L-Proline and its Derivatives: The amino acid L-proline is an ideal and widely used precursor for chiral pyrrolidine scaffolds due to its inherent pyrrolidine ring with a defined stereocenter at the C2 position. mdpi.commdpi.com Synthetic manipulations can modify or remove the carboxylic acid functionality. For example, reduction of the carboxylic acid group of L-proline yields (S)-prolinol, a versatile intermediate that can be further modified. mdpi.com The stereocenter from proline is retained throughout the synthesis, providing a reliable route to enantiopure products. Similarly, trans-4-hydroxy-L-proline, another readily available chiral pool member, can be used to synthesize pyrrolidines with additional stereocenters.

Other Natural Precursors: While proline is the most direct precursor, other members of the chiral pool, such as amino acids (e.g., aspartic acid) and carbohydrates (e.g., D-mannitol), can be converted into chiral pyrrolidine intermediates through multi-step synthetic sequences. thieme-connect.comnih.gov For instance, aspartic acid can be transformed into a 1,4-bis-electrophile that undergoes rearrangement and cyclization to form a pyrrolidine ring. thieme-connect.com These routes are more complex but expand the range of accessible substitution patterns and stereochemistries.

Table 2: Key Chiral Pool Precursors for Pyrrolidine Synthesis

| Precursor | Source | Key Structural Feature | Common Intermediate |

|---|---|---|---|

| L-Proline | Amino Acid | (S)-configuration at C2 | (S)-Prolinol |

| trans-4-Hydroxy-L-proline | Amino Acid | (2S, 4R)-configuration | Protected 4-hydroxypyrrolidines |

| (S)-Aspartic Acid | Amino Acid | Acyclic precursor for cyclization | Chiral 1,4-diols or diamines |

| D-Mannitol | Carbohydrate | Multiple stereocenters for complex targets | Chiral diols and epoxides |

As with catalytic methods, the final step in a chiral pool synthesis is the attachment of the 2-fluorophenyl group. After the chiral pyrrolidine core has been prepared from the natural precursor, N-arylation is achieved using standard cross-coupling methodologies like the Buchwald-Hartwig or Ullmann reactions to yield the final this compound scaffold. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In ¹H NMR, the chemical shift, integration, and multiplicity of signals reveal the types of protons and their neighboring atoms. For 1-(2-fluorophenyl)pyrrolidine, one would expect to see distinct signals for the protons on the pyrrolidine (B122466) ring and the fluorophenyl group. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), showing complex splitting patterns due to proton-proton and proton-fluorine coupling. The protons on the pyrrolidine ring would appear in the upfield region, with those closer to the nitrogen atom (α-protons) being more deshielded than the β-protons.

In ¹³C NMR, each unique carbon atom in the molecule produces a single peak, providing a count of the distinct carbon environments. The fluorophenyl ring would exhibit four signals in the aromatic region (typically 110-165 ppm), with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine would show a large coupling constant (¹JCF). The pyrrolidine ring would show two signals for the α and β carbons, with the α-carbons appearing more downfield due to the influence of the adjacent nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data found. Table is representative.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine-Hα | Data not available | Data not available |

| Pyrrolidine-Hβ | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available |

| Pyrrolidine-Cα | Data not available | |

| Pyrrolidine-Cβ | Data not available | |

| Aromatic-C (C-F) | Data not available | |

| Aromatic-C | Data not available |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a 100% abundant, spin-½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring, providing valuable information about the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the α- and β-protons of the pyrrolidine ring and between adjacent protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign the proton signals of the pyrrolidine and fluorophenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting different parts of a molecule. For this compound, it would show correlations between the pyrrolidine α-protons and the carbons of the phenyl ring, confirming the point of attachment between the two rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₁₀H₁₂FN), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of its molecular ion [M+H]⁺ to the calculated theoretical mass.

Table 2: Theoretical Exact Mass for this compound No experimental data found. Table is representative.

| Molecular Formula | Ion | Calculated Exact Mass | Measured Exact Mass |

| C₁₀H₁₂FN | [M+H]⁺ | 182.1027 | Data not available |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the cleavage of the pyrrolidine ring or the loss of fragments from the fluorophenyl group. Analyzing these fragments helps to confirm the connectivity of the molecule.

Table 3: Potential Fragment Ions in MS/MS Analysis of this compound No experimental data found. Table is representative and hypothetical.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 182.1027 | Data not available | Data not available |

| 182.1027 | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. While no specific experimental spectra for this compound are available in the cited literature, the expected characteristic vibrational modes can be predicted based on the analysis of its constituent parts: the pyrrolidine ring and the 2-fluorophenyl group. researchgate.net

The IR spectrum is anticipated to be dominated by absorptions corresponding to C-H, C-N, C-C, and C-F bond vibrations. The pyrrolidine moiety would exhibit characteristic C-H stretching vibrations from its methylene (B1212753) (-CH₂) groups, typically in the 2850-2960 cm⁻¹ region. researchgate.net The tertiary amine C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range.

The 2-fluorophenyl group introduces several distinct vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption, typically found in the 1250-1000 cm⁻¹ region, which may overlap with other fingerprint region signals. Aromatic C=C stretching vibrations will produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum. The C-F bond, while strongly absorbing in the IR, typically yields a weaker Raman signal.

Interactive Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium / Strong |

| Aliphatic C-H Stretch (Pyrrolidine CH₂) | 2960-2850 | 2960-2850 | Strong / Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong / Strong |

| Pyrrolidine CH₂ Bend | 1470-1430 | 1470-1430 | Medium / Medium |

| C-N Stretch (Tertiary Amine) | 1250-1020 | 1250-1020 | Medium-Strong / Weak |

| C-F Stretch | 1250-1000 | 1250-1000 | Strong / Weak |

Chromatographic Techniques for Purity and Isomer Differentiation

Chromatography is indispensable for assessing the purity of this compound and for differentiating it from potential isomers (e.g., 1-(3-fluorophenyl)pyrrolidine (B169096) or 1-(4-fluorophenyl)pyrrolidine).

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique for analyzing volatile and thermally stable compounds like N-aryl pyrrolidines. nih.gov The compound would be separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane phase, would be suitable. The retention time would be unique to the compound under specific conditions, and the mass spectrometer would provide a fragmentation pattern confirming its molecular weight and structure. nih.gov

Interactive Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis This table presents hypothetical yet representative parameters for the analysis of a compound like this compound.

| Parameter | Value / Description |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Transfer Line Temp | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile compounds or for preparative-scale purification. A reversed-phase method using a C18 or C8 column would be a standard approach. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the fluorophenyl chromophore absorbs, or a mass spectrometer (LC-MS).

Since this compound is an achiral molecule, it does not have enantiomers. Therefore, chiral chromatography for the purpose of assessing enantiomeric purity is not applicable to this specific compound. This technique is crucial, however, for substituted pyrrolidines that possess a stereocenter, for instance, those with a substituent on the pyrrolidine ring itself. researchgate.netacs.orgnih.gov For such chiral analogues, specialized chiral stationary phases (CSPs) are used in both GC and HPLC to separate the R- and S-enantiomers, allowing for the determination of enantiomeric excess (ee). gcms.cz

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov Although a specific crystal structure for this compound has not been reported in the surveyed literature, this technique would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the crystal lattice. mdpi.commdpi.com

The conformation of N-aryl pyrrolidines is of significant interest. The five-membered pyrrolidine ring is not planar and typically adopts either an envelope (Cₛ symmetry) or a twisted (C₂ symmetry) conformation to minimize steric strain. nih.gov The specific pucker of the ring would be determined by the substitution pattern and crystal packing forces. researchgate.net

Furthermore, the orientation of the 2-fluorophenyl group relative to the pyrrolidine ring is a key conformational feature. The rotational barrier around the C(aryl)-N bond would influence the dihedral angle between the plane of the aromatic ring and the mean plane of the pyrrolidine ring. This orientation is a balance between steric hindrance (from the ortho-fluorine and pyrrolidine hydrogens) and electronic effects, such as the potential for conjugation of the nitrogen lone pair with the aromatic π-system.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. The presence of the fluorine atom in this compound is expected to play a significant role in its solid-state architecture. rsc.orgsoton.ac.uk

Potential interactions that would be analyzed include:

C-H···π Interactions: The electron-rich aromatic ring can act as an acceptor for hydrogen atoms from the pyrrolidine rings of neighboring molecules.

Weak Hydrogen Bonds (C-H···F and C-H···N): The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. researchgate.net Similarly, the nitrogen atom's lone pair can accept hydrogens. These interactions can form complex networks that direct the crystal packing.

π-π Stacking: The fluorinated phenyl rings of adjacent molecules may stack on top of each other. Fluorination can significantly alter the electrostatics of the aromatic ring, influencing whether a face-to-face or an offset stacking arrangement is preferred. researchgate.net

Analysis of these interactions provides crucial understanding of the material's physical properties, such as melting point and solubility. rsc.org

Computational Chemistry and Theoretical Investigations of 1 2 Fluorophenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energetic landscape of 1-(2-fluorophenyl)pyrrolidine. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. researchgate.netajchem-a.com For N-aryl substituted pyrrolidines, DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is employed to determine optimized molecular geometries, vibrational frequencies, and electronic parameters. ajchem-a.combeilstein-journals.orgnih.gov

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are instrumental in identifying sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Pyrrolidine (B122466) System

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.14 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.58 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 2.56 eV | Indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule. |

Data is illustrative and based on typical values for similar heterocyclic compounds reported in the literature. nih.govnih.gov

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of accuracy for determining molecular properties. Methods like Møller-Plesset perturbation theory (MP2) are particularly valuable for obtaining precise molecular geometries and characterizing the energetics of different conformers and transition states. nih.govrsc.org

For the pyrrolidine ring, ab initio calculations have been essential in studying the pseudorotation process. rsc.org These calculations can accurately predict the energy barrier for interconversion between different puckered forms (e.g., envelope and twist conformations) and determine the relative stability of conformers, such as those with axial or equatorial substituents. nih.govrsc.org For instance, MP2 calculations with a 6-31G** basis set have shown that electron correlation is crucial for a reliable description of the conformational preferences in the parent pyrrolidine molecule. nih.govrsc.org These high-level calculations often serve as a benchmark to validate the results obtained from more computationally efficient DFT methods. researchgate.net

Conformational Analysis and Dynamic Studies

The non-planar, five-membered pyrrolidine ring endows this compound with significant conformational flexibility. Understanding these dynamics is key to comprehending its biological activity and interactions.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. nih.govnih.gov By simulating the atomic motions of this compound, typically in an explicit solvent environment, MD can reveal the preferred conformations, the transitions between them, and the influence of the solvent on structural stability. acs.orgbiorxiv.org

The setup for an MD simulation involves defining a force field (e.g., AMBER, CHARMM) that describes the interatomic potentials. nih.gov The system is then simulated for nanoseconds or longer, generating a trajectory of molecular conformations. nih.gov Analysis of this trajectory allows for the identification of low-energy conformational states and the barriers separating them. Enhanced sampling techniques, such as Replica Exchange MD (REMD) or metadynamics, can be employed to overcome high energy barriers and ensure a more thorough exploration of the conformational space. acs.org

The pyrrolidine ring is not flat and undergoes a continuous puckering motion known as pseudorotation, which allows it to adopt various conformations without significant energy cost. nih.gov This process can be described by two puckering coordinates: an amplitude (q) and a phase angle (Φ). acs.orgnih.gov The primary conformations are typically described as "envelope" (E), where one atom is out of the plane of the other four, and "twist" (T), where two adjacent atoms are displaced on opposite sides of the plane. nih.gov

The substituent on the nitrogen atom and the fluorine on the phenyl ring are expected to influence the puckering equilibrium. nih.govnih.gov For instance, studies on fluorinated prolines have shown that electronegative substituents can favor specific pucker modes; a trans-substituent often favors an exo pucker, while a cis-substituent favors an endo pucker. nih.govnih.gov The Cremer-Pople puckering parameters provide a quantitative description of these conformations. acs.orgnih.govchemrxiv.org The pseudorotational pathway for the parent pyrrolidine has a very low energy barrier, on the order of 0.6 kcal/mol, indicating a highly flexible ring. rsc.org

Table 2: Cremer-Pople Puckering Parameters for 5-Membered Rings

| Parameter | Description | Conformational Significance |

|---|---|---|

| q₂ (Puckering Amplitude) | Describes the degree of out-of-plane deviation. | A value of 0 indicates a planar ring; larger values indicate more significant puckering. |

| Φ₂ (Phase Angle) | Describes the type of pucker, ranging from -π to π radians. | Specific angles correspond to ideal Envelope (E) and Twist (T) conformations. |

This table defines the key parameters used in pseudorotation analysis as described in the literature. acs.orgnih.gov

Molecular Docking and Binding Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govresearchgate.net This in silico method is crucial for virtual screening and understanding the structural basis of a compound's biological activity. mdpi.commdpi.com For this compound, docking simulations can identify potential protein targets and elucidate the key intermolecular interactions driving the binding event.

The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's conformational flexibility is sampled, and various poses within the protein's active site are evaluated using a scoring function, which estimates the binding free energy. ms4sub.com The resulting poses are ranked, and the top-ranked poses are analyzed to identify specific interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. semanticscholar.org The fluorine atom in the 2-fluorophenyl group can be particularly important, as it may act as a hydrogen bond acceptor or engage in other specific interactions with the protein or surrounding water molecules, thereby influencing binding affinity and selectivity. mdpi.comnih.gov Docking studies of similar pyrrolidine derivatives have been successfully used to predict their interactions with enzymes like cyclooxygenase (COX) and glycine (B1666218) transporter 1 (GlyT1). nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine Derivative

| Parameter | Value/Description |

|---|---|

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530; Hydrophobic interactions with Tyr355; π-cation interaction with Arg120. |

This table presents hypothetical docking results based on studies of similar compounds to illustrate the type of data generated. nih.govsemanticscholar.orgresearchgate.net

Ligand-Target Interactions with Biological Macromolecules

Computational methods are instrumental in predicting how a small molecule like this compound might interact with biological targets such as proteins and enzymes. Techniques like molecular docking and molecular dynamics (MD) simulations are at the forefront of this exploration.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrrolidine derivatives, docking studies have been crucial in identifying key interactions. For instance, in studies of pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-4) inhibitors, docking has revealed essential hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govnih.gov While a specific target for this compound is not prominently documented, we can hypothesize its interaction with targets known to bind N-aryl pyrrolidines, such as monoamine transporters or sigma receptors. The 2-fluoro substitution on the phenyl ring can significantly influence these interactions through altered electrostatic potential and the potential for halogen bonding.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. These simulations can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules. For pyrrolidine-based inhibitors of myeloid cell leukemia-1 (Mcl-1), MD simulations have been used to confirm the stability of the ligand within the binding site over trajectories of 100 nanoseconds. nih.gov Such analyses for this compound would be critical in validating any putative binding modes identified through docking.

Quantitative Structure-Activity Relationship (QSAR) studies offer a statistical approach to understanding ligand-target interactions. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the activity of new compounds. For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. nih.govnih.govnih.govscispace.com These models use steric and electrostatic fields to map out regions where modifications to the molecule would likely enhance or diminish its activity. For this compound, a QSAR study involving a library of fluorophenyl-pyrrolidine analogs could elucidate the importance of the fluorine's position and the pyrrolidine ring's conformation for a specific biological activity.

Table 1: Representative Data from a QSAR Study on Pyrrolidine Derivatives as DPP-4 Inhibitors nih.govnih.gov

| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) |

| CoMFA | 0.727 | 0.973 |

| CoMSIA | 0.870 | 0.981 |

| HQSAR | 0.939 | 0.949 |

This table illustrates the statistical robustness of QSAR models developed for a series of pyrrolidine derivatives, indicating their predictive power.

Prediction of Binding Affinities and Orientations

A primary goal of computational chemistry in drug discovery is the accurate prediction of a ligand's binding affinity for its target, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Various computational methods are employed to estimate these values.

Molecular docking programs can provide a scoring function that estimates the binding affinity. These scores are based on empirical or knowledge-based potentials that account for factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. For pyrrolidine sulfonamides targeting the glycine transporter type 1 (GlyT1), molecular docking has been used to predict binding modes and rationalize observed activities. researchgate.net

More rigorous methods for predicting binding affinity include free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods, while computationally expensive, can provide more accurate predictions of binding free energies. A more accessible approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which is often used to rescore docking poses and can provide a good balance between accuracy and computational cost. nih.gov

The orientation of this compound within a binding site would be dictated by a combination of factors. The pyrrolidine ring, being a saturated heterocycle, can adopt various puckered conformations (envelope or twist), and the preferred conformation upon binding can be crucial for activity. The aromatic fluorophenyl group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov The fluorine atom can alter the electronic properties of the phenyl ring, influencing these interactions, and may also participate in favorable orthogonal multipolar interactions or even weak hydrogen bonds.

Table 2: Example of Predicted Binding Affinities for Pyrrolidine Derivatives nih.gov

| Compound | Predicted pIC50 (QSAR) | Docking Score (kcal/mol) |

| Pred01 | 8.54 | -8.23 |

| Pred02 | 8.41 | -7.98 |

| Pred03 | 8.35 | -7.85 |

| Pred04 | 8.29 | -7.76 |

This table shows predicted inhibitory activities and docking scores for newly designed pyrrolidine derivatives, demonstrating the use of computational tools to prioritize compounds for synthesis.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is the most widely used method for these studies, as it provides a good compromise between accuracy and computational cost.

The synthesis of N-aryl pyrrolidines, such as this compound, can be achieved through several methods, including the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org

Transition State Elucidation for Synthetic Pathways

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states.

For the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, the mechanism involves a catalytic cycle with several steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.govlibretexts.org DFT calculations can be used to model each of these steps and identify the rate-determining step by finding the transition state with the highest energy barrier.

In the case of nucleophilic aromatic substitution, where pyrrolidine attacks a fluorinated benzene (B151609) ring, the reaction can proceed through a stepwise mechanism involving the formation of a Meisenheimer complex or a concerted mechanism. DFT studies on the SNAr of thiophenes with pyrrolidine have shown a stepwise pathway where a second molecule of pyrrolidine can act as a catalyst for the proton transfer step. nih.govresearchgate.net A similar computational investigation of the reaction between 2-fluoronitrobenzene and pyrrolidine could elucidate the transition state and the role of the amine in facilitating the reaction.

An experimental and computational study on the enantioselective lithiation of N-Boc-pyrrolidine provides an example of calculated activation energies. The lowest energy complex was found to have an activation enthalpy (ΔH‡) of 11.1 kcal/mol and a Gibbs free energy of activation (ΔG‡) of 11.5 kcal/mol for the proton transfer step, as calculated at the B3P86/6-31G* level of theory. nih.govyork.ac.uk

Table 3: Calculated Activation Energies for the Lithiation of N-Boc-Pyrrolidine nih.govyork.ac.uk

| Parameter | Value (kcal/mol) |

| ΔH‡ | 11.1 |

| ΔG‡ | 11.5 |

This table provides an example of computationally determined activation energy barriers for a reaction involving a pyrrolidine derivative.

Energetic Profiles of Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of the reaction pathway can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

For the synthesis of this compound via Buchwald-Hartwig amination, a computational study would involve calculating the relative free energies of all species in the catalytic cycle. This would reveal whether the reaction is thermodynamically favorable and what the kinetic barriers are for each step.

Similarly, for the SNAr pathway, the energetic profile would show the relative stability of the Meisenheimer intermediate (if it exists) and the energy barriers for the nucleophilic attack and the departure of the fluoride (B91410) leaving group. A DFT study on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine established linear correlations between the experimental electrophilicity and the computationally determined Gibbs free energy barrier. nih.govresearchgate.net This demonstrates how computational energetics can be linked to experimental observables.

The inclusion of solvent effects is crucial for accurate energetic profiles, as most reactions are carried out in solution. Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used to account for the influence of the solvent on the reaction energetics.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Pyrrolidine Derivatives

Receptor Modulation and Binding Assays (In Vitro)

The interaction of 1-(2-fluorophenyl)pyrrolidine derivatives with neuronal receptors is of significant interest for developing treatments for central nervous system disorders.

The N-Methyl-D-Aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological diseases. Consequently, NMDA receptor antagonists are used as anesthetics and are being investigated for other neurological conditions. While numerous compounds have been identified as NMDA receptor antagonists, specific in vitro studies detailing the antagonistic activity of this compound derivatives at the NMDA receptor are not extensively available in the current body of literature.

Research into analogs of the phenyl-pyrrolidine structure has revealed significant interactions with monoamine transporters. A study on derivatives of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which share the core phenyl-pyrrolidine scaffold, demonstrated potent and selective inhibitory activity at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). In contrast, these compounds were found to be poor inhibitors of the serotonin (B10506) transporter (SERT).

Further binding assays showed that a subset of these compounds had no significant affinity at several other key neurotransmitter receptors, including serotonin receptors 5HT1A, 5HT1B, and 5HT1C, as well as dopamine receptors D1, D2, and D3. This selectivity highlights the potential for developing compounds that target specific monoamine reuptake mechanisms without off-target effects at other major CNS receptors. The S-enantiomer of the lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was identified as the more biologically active enantiomer.

Table 2: In Vitro Monoamine Transporter Inhibition by Phenyl-Pyrrolidine Analogs

Antimicrobial Activity Screening (In Vitro)

The rise of antibiotic-resistant bacterial infections has created an urgent need for novel antimicrobial agents. Pyrrolidine (B122466) derivatives have emerged as a promising class of compounds in this field, demonstrating a broad spectrum of activity.

In vitro studies have shown that various functionalized pyrrolidine scaffolds possess antibacterial and antifungal properties. For example, certain pyrrolyl pyrrolidine derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml. Other studies on thiazole-based pyrrolidine derivatives have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium). Furthermore, succinimide (B58015) derivatives, which contain a pyrrolidine-2,5-dione core, have shown potent activity against Enterococcus faecalis and the fungus Candida albicans.

While these findings underscore the potential of the pyrrolidine scaffold in developing new antimicrobial drugs, in vitro screening data specifically for this compound derivatives is not widely reported. The existing research provides a strong rationale for synthesizing and evaluating this specific subclass of compounds against a diverse panel of pathogenic microorganisms.

Table 3: Examples of In Vitro Antimicrobial Activity of Pyrrolidine Derivative Classes

Table of Mentioned Compounds

| Compound Name | Class / Note |

|---|---|

| 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | DPP-IV Inhibitor |

| Methotrexate | DHFR Inhibitor |

| Trimethoprim | DHFR Inhibitor |

Antifungal Activity Against Fungal Strains

The antifungal potential of pyrrolidine derivatives has been an area of active research. While specific studies focusing solely on this compound derivatives are not extensively documented in publicly available literature, broader studies on related heterocyclic compounds provide some insights. For instance, a series of 2,5-pyrrolidinedione derivatives have demonstrated antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.125 µM for some compounds uobasrah.edu.iq.

Table 2: In Vitro Antifungal Activity of Selected Pyrrolidine Derivatives

| Compound Class | Fungal Strain | MIC (µM) | Reference |

|---|---|---|---|

| 2,5-Pyrrolidinedione derivatives | Candida albicans | 0.125 - 0.5 | uobasrah.edu.iq |

Anticancer Activity (In Vitro Cytotoxicity)

The cytotoxic effects of pyrrolidine derivatives against various cancer cell lines have been widely investigated. The structural diversity of this scaffold allows for the development of compounds with potent and selective anticancer activity.

Cytotoxicity Against Various Cancer Cell Lines

Studies on polysubstituted pyrrolidines have revealed that the nature and position of substituents on the phenyl ring are crucial for their cytotoxic potency. For example, pyrrolidine derivatives bearing trifluoromethyl (CF3) substituents on the phenyl ring have demonstrated strong proliferation inhibitory actions against a panel of ten different cancer cell lines, with IC50 values ranging from 2.9 to 16 µM researchgate.net.

In another study, 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which share a fluorophenyl moiety, were evaluated for their in vitro cytotoxicity. These compounds exhibited notable activity, particularly against the PC3 prostate carcinoma cell line, with IC50 values for the most active compounds being 52 µM and 80 µM nih.gov. One derivative also showed an IC50 of 100 µM against the MCF-7 breast cancer cell line nih.gov. Furthermore, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives displayed selective cytotoxicity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the range of 2.5–20.2 µM nih.gov. These findings suggest that the fluorophenylpyrrolidine scaffold is a promising framework for the design of novel anticancer agents.

Table 3: In Vitro Cytotoxicity of Selected Fluorophenyl-Containing and Pyrrolidine Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolidines with CF3-phenyl substituents | Various (10 lines) | 2.9 - 16 | researchgate.net |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate) | 52 - 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | MCF-7 (Breast) | 100 | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | nih.gov |

Exploration of Other Potential In Vitro Biological Targets

Beyond their antimicrobial and anticancer activities, this compound derivatives have been explored for their potential to inhibit various enzymes implicated in different diseases.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. A study on fluorinated spiropyrrolidine heterocyclic hybrids, which are structurally related to this compound, revealed potent cholinesterase inhibitory activity.

One series of these compounds, featuring a phenyl subunit, displayed AChE inhibitory activities with IC50 values ranging from 2.06 ± 0.21 to 17.14 ± 0.20 µM. The same series also exhibited notable BChE inhibition, with IC50 values between 12.17 ± 0.15 µM and 19.43 ± 0.20 µM. These findings indicate that the fluorinated pyrrolidine scaffold can effectively interact with the active sites of both AChE and BChE.

Table 4: In Vitro Cholinesterase Inhibitory Activity of Fluorinated Spiropyrrolidine Heterocyclic Hybrids (Phenyl Subunit Series)

| Enzyme | IC50 Range (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.06 ± 0.21 to 17.14 ± 0.20 |

| Butyrylcholinesterase (BChE) | 12.17 ± 0.15 to 19.43 ± 0.20 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-fluorophenyl)pyrrolidine, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving fluorophenyl precursors and pyrrolidine derivatives. Key challenges include controlling regioselectivity during fluorophenyl group introduction and minimizing side reactions (e.g., over-alkylation). Purification often involves column chromatography with silica gel or reverse-phase HPLC, guided by monitoring via TLC or LC-MS. Storage at 2–8°C under inert atmosphere is critical to prevent degradation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., fluorophenyl protons vs. pyrrolidine ring protons).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₂FN; 165.21 g/mol).

- HPLC/GC-MS : Assess purity (>97% as per batch specifications).

- FT-IR : Identify functional groups (e.g., C-F stretch at ~1100 cm⁻¹). Safety data (e.g., H302, H315) should align with SDS guidelines .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to GHS hazard codes (H302, H315, H319):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- Emergency Measures : Eye exposure requires immediate flushing with water for 15+ minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a Central Composite Face (CCF) design to model interactions between factors (residence time, temperature, pyrrolidine equivalents). For example:

Q. What role does stereochemistry play in the bioactivity of pyrrolidine derivatives like this compound?

- Methodological Answer : Stereochemistry at the pyrrolidine ring (e.g., 2S,4R vs. 2R,4S) critically affects receptor binding. For melanocortin receptor agonists, (2S,4R) configurations show higher potency (IC₅₀ < 50 nM) due to optimal spatial alignment with hydrophobic pockets. Synthesize diastereomers via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate using radioligand binding assays (hMC1R, hMC4R) .

Q. How can kinetic isotope effects (KIE) elucidate the mechanism of hydroamination reactions involving pyrrolidine derivatives?

- Methodological Answer : Replace pyrrolidine’s NH with ND and compare rate constants (k_H/k_D) in hydroamination. A KIE >1 suggests proton transfer is rate-limiting. For example, Eyring plots (ln(k_app/T) vs. 1/T) derived from Arrhenius data (298–333 K) can differentiate between concerted vs. stepwise mechanisms .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of fluorophenyl-pyrrolidine analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data across studies to identify trends (e.g., fluorophenyl meta-substitution vs. para-substitution effects).

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects (fluorine’s σ-para withdrawal).

- Experimental Validation : Redesign analogs with controlled substituent positions and retest in vitro/in vivo models .

Data Analysis and Interpretation

Q. How should researchers approach conflicting results in the electrochemical properties of fluorophenyl-pyrrolidine derivatives?

- Methodological Answer :

- Controlled Variable Testing : Isolate factors like solvent polarity (e.g., DMF vs. THF) or electrode material (Pt vs. glassy carbon).

- Surface Interaction Studies : Apply microspectroscopic imaging (e.g., AFM-IR) to assess adsorption behavior on model surfaces.

- Statistical Rigor : Use ANOVA to determine if discrepancies arise from experimental error or intrinsic variability .

Q. What frameworks guide the formulation of rigorous research questions for novel pyrrolidine derivatives?

- Methodological Answer : Adopt FINER criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.